
5,8-Dichloroquinoline-3-carboxamide
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Overview
Description
5,8-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloroquinoline-3-carboxamide typically involves the reaction of 5,8-dichloroquinoline with a suitable amine under specific conditions. One common method involves the use of 5,8-dichloroquinoline-3-carboxylic acid as a starting material, which is then converted to the carboxamide derivative through amidation reactions. The reaction conditions often include the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Amidation Reactions: The carboxamide group can participate in further amidation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Scientific Research Applications
Antimicrobial Activity
5,8-Dichloroquinoline-3-carboxamide has been shown to possess significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
- Effective Against :
- Staphylococcus aureus
- Klebsiella pneumoniae
In vitro studies reported inhibition zones indicating its potential as an antimicrobial agent. Comparative analyses revealed that this compound exhibits comparable or superior activity against certain antibiotic-resistant strains, highlighting its therapeutic potential in combating bacterial infections.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria:
- Mechanism : Preliminary studies suggest that it may inhibit the growth of this parasite, although detailed mechanisms are still under investigation. The compound's ability to interfere with metabolic processes of the parasite could provide a new avenue for malaria treatment.
Anticancer Properties
Emerging research indicates that this compound may possess anticancer activity:
- Potential Mechanisms : The compound may interact with cellular pathways involved in tumor growth. Its ability to modulate receptor activity and inhibit critical enzymes suggests a multifaceted approach to cancer treatment.
Industrial Applications
Beyond its biological activities, this compound has potential applications in industrial settings:
- Dyes and Pigments : It can be utilized in the production of dyes and pigments due to its chemical stability and reactivity.
- Chemical Synthesis : As a building block for synthesizing more complex quinoline derivatives, it serves as an essential intermediate in organic synthesis.
Antimicrobial Efficacy
A study conducted by Rbaa et al. highlighted the significant antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that the compound outperformed some conventional antibiotics in specific cases, reinforcing its potential as an alternative therapeutic agent.
Antiparasitic Evaluation
In vitro assays demonstrated that this compound could reduce parasitemia levels in cultures infected with P. falciparum. These results suggest that the compound may disrupt the metabolic processes of the parasite, warranting further research into its mechanisms of action.
Mechanism of Action
The mechanism of action of 5,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate immune responses has also been studied, particularly in the context of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinoline-3-carboxamide: Similar in structure but with different substitution patterns on the quinoline ring.
6-Bromo-4,8-Dichloroquinoline-3-carboxamide: Contains a bromine atom in addition to the chlorine atoms, leading to different chemical properties and biological activities.
Uniqueness
5,8-Dichloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein kinases and modulate immune responses sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
5,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(12)9-6(7)3-5(4-14-9)10(13)15/h1-4H,(H2,13,15) |
InChI Key |
QMHJRPXKNXGSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)N)Cl |
Origin of Product |
United States |
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